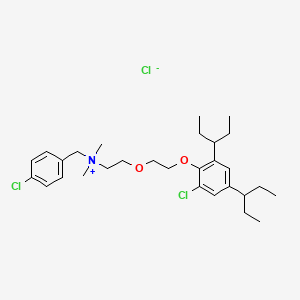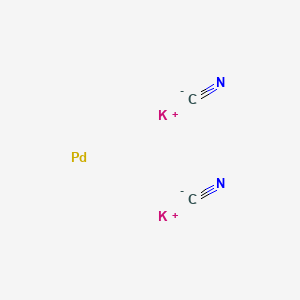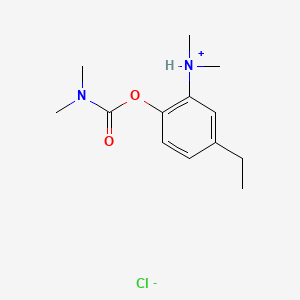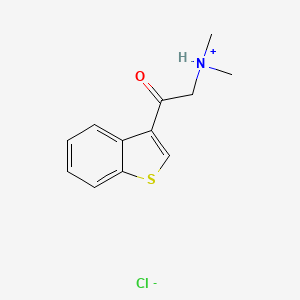
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride typically involves the acylation of a benzothiophene derivative. One common method is the Friedel-Crafts acylation, where a benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure without the dimethylaminomethyl ketone group.
Benzothiazole: Contains a nitrogen atom in the ring instead of sulfur.
Thiazole: A five-membered ring with sulfur and nitrogen atoms.
Uniqueness
Benzo(b)thien-3-yl dimethylaminomethyl ketone hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiophene ring with a dimethylaminomethyl ketone group makes it a versatile compound for various applications .
Properties
CAS No. |
7388-08-1 |
|---|---|
Molecular Formula |
C12H14ClNOS |
Molecular Weight |
255.76 g/mol |
IUPAC Name |
[2-(1-benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H13NOS.ClH/c1-13(2)7-11(14)10-8-15-12-6-4-3-5-9(10)12;/h3-6,8H,7H2,1-2H3;1H |
InChI Key |
DIKGAMKVBQRSQP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC(=O)C1=CSC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


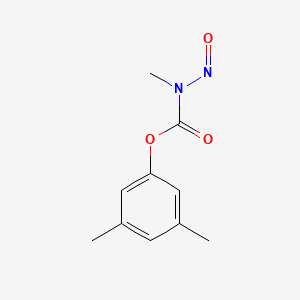
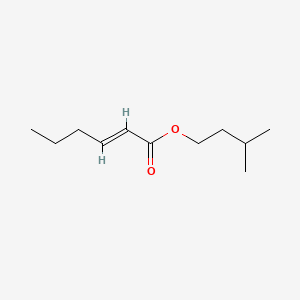
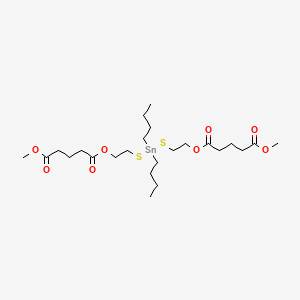

![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

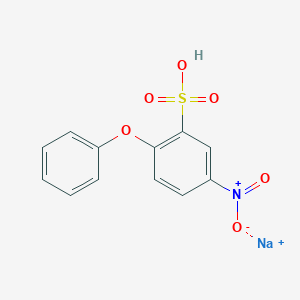
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
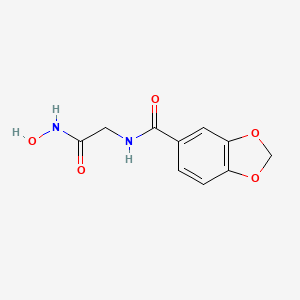
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
